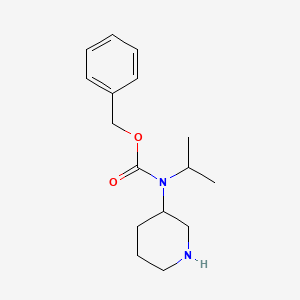

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13463625

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O2 |

|---|---|

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |

| Standard InChI Key | GMWYGDTWTAFLLF-UHFFFAOYSA-N |

| SMILES | CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical and Structural Properties

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester features a piperidine ring substituted at the 3-position with a carbamate group bearing isopropyl and benzyl moieties. Key properties include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| Boiling Point | 433.9 ± 45 °C (predicted) |

| Density | 1.07 ± 0.1 g/cm³ (predicted) |

| XLogP3 | 2.7 (lipophilicity index) |

| Rotatable Bond Count | 6 |

The piperidine ring adopts a chair conformation, with the carbamate group in an equatorial position to minimize steric hindrance . The stereochemistry at the piperidine C3 position is critical, as enantiomeric forms exhibit distinct biological activities. For instance, the (S)-enantiomer demonstrates a specific optical rotation of [α]²⁰_D = +34.4° (MeOH), while the (R)-enantiomer shows [α]²⁰_D = -34.6° (MeOH) .

Synthesis and Stereochemical Control

The synthesis of isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves nucleophilic substitution reactions. A representative method includes:

-

Triflate Ester Formation: Chiral α-hydroxy acids are converted to triflate esters using triflic anhydride. For example, (S)-methyl lactate reacts with triflic anhydride to yield (S)-methyl trifluoromethanesulfonyl lactate .

-

Nucleophilic Displacement: The triflate intermediate reacts with isopropyl-piperidin-3-amine under controlled conditions (-50°C, triethylamine) to ensure stereochemical fidelity. This step proceeds via an Sₙ2 mechanism, preserving the configuration at the stereogenic center .

-

Benzylation: The resulting amine is protected with a benzyl carbamate group using benzyl chloroformate, yielding the final product .

Optimization of reaction parameters (e.g., temperature, solvent polarity) is crucial to achieving high enantiomeric excess (ee > 90%) .

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Benzyl piperidin-3-ylcarbamate | Acetylcholinesterase | 12 µM |

| Cyclopropyl-piperidin-3-ylmethyl | COX-2 | 8.5 µM |

| Isopropyl-piperidin-3-yl (this) | GPCRs (predicted) | N/A |

Applications in Drug Development

The compound’s structural features make it a versatile building block:

-

Prodrug Design: The benzyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration. Hydrolysis in vivo releases the active amine.

-

Peptide Mimetics: Incorporation into dipeptides (e.g., coupling with L-phenylalanine) yields conformationally restricted analogs with improved receptor selectivity .

-

Enzyme Probes: Its carbamate moiety serves as a transition-state analog in protease inhibition studies.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

The isopropyl group in isopropyl-piperidin-3-yl-carbamic acid benzyl ester enhances steric bulk, potentially improving target specificity compared to simpler analogs .

Future Research Directions

-

Stereochemical Optimization: Evaluate enantiomer-specific activities to identify therapeutically superior forms.

-

In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity profiles.

-

Target Identification: High-throughput screening against GPCR libraries to elucidate precise mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume